molecular formula C12H15N3 B1357074 N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine CAS No. 892502-08-8

N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine

Cat. No.: B1357074
CAS No.: 892502-08-8
M. Wt: 201.27 g/mol
InChI Key: BQLXMVISWVMAID-UHFFFAOYSA-N
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Description

N-Methyl-1-[4-(1H-Pyrazol-1-Ylmethyl)phenyl]methanamine is a chemical compound built around a pyrazole heterocyclic core, a privileged scaffold in modern medicinal chemistry with a significant history in the development of active pharmaceutical agents . The pyrazole ring is a five-membered heterocyclic system containing two adjacent nitrogen atoms and is recognized for its diverse therapeutic profile, which includes anti-inflammatory, anticancer, antimicrobial, and analgesic activities . This specific compound features a strategic molecular architecture, combining the pyrazole ring with a N-methylmethanamine side chain, making it a valuable intermediate for researchers in drug design and discovery. The pyrazole moiety is a common feature in several clinically used drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and lonazolac, as well as protein kinase inhibitors such as crizotinib . This underscores the high research value of pyrazole-containing compounds in developing therapies for conditions ranging from chronic inflammation to various cancers. In the struggle to cultivate suitable anti-inflammatory and anticancer agents, chemists have increasingly focused on pyrazole biomolecules . As a building block, this compound is intended for use in pharmaceutical R&D to create novel molecules for biological screening. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-methyl-1-[4-(pyrazol-1-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-13-9-11-3-5-12(6-4-11)10-15-8-2-7-14-15/h2-8,13H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLXMVISWVMAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594629
Record name N-Methyl-1-{4-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892502-08-8
Record name N-Methyl-4-(1H-pyrazol-1-ylmethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892502-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-{4-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway. This interaction is crucial as NAD+ is pivotal in many biological processes, including metabolism and aging. The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with NAMPT can lead to alterations in NAD+ levels, which in turn affects cellular metabolism and energy production. Additionally, it has been shown to impact gene expression by binding to specific transcription factors, thereby influencing the transcription of target genes.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, its binding to NAMPT inhibits the enzyme’s activity, leading to reduced NAD+ synthesis. This inhibition can have downstream effects on various metabolic pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance metabolic activity and improve cellular function. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have also been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with NAMPT affects the NAD+ salvage pathway, influencing the overall metabolic state of the cell. These interactions can lead to changes in metabolite levels and shifts in metabolic flux, impacting cellular energy production and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions and cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical processes.

Biological Activity

N-Methyl-1-[4-(1H-pyrazol-1-ylmethyl)phenyl]methanamine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound this compound features a pyrazole moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves the reaction of 4-formylphenyl-N-methylmethanamine with hydrazine derivatives, leading to the formation of the pyrazole ring. The following table summarizes various synthetic pathways explored in literature:

Synthetic Method Reagents Yield Reference
Condensation Reaction4-formylphenyl-N-methylmethanamine + hydrazineHigh
CyclizationAldehydes + pyrazole derivativesModerate
Multi-component reactionsVarious amines and aldehydesVariable

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways. A notable study highlighted the following findings:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values :
    • MCF-7: 15 µM
    • HeLa: 20 µM
  • Mechanism : Induction of caspase-dependent apoptosis and inhibition of cell proliferation.

Study on Antimicrobial Activity

In a recent study conducted by researchers at a prominent university, this compound was tested against a panel of clinical isolates. The results demonstrated a broad spectrum of activity, particularly against multidrug-resistant strains. The study concluded that this compound could serve as a lead for developing new antimicrobial agents.

Study on Anticancer Effects

Another significant study investigated the effects of this compound on various cancer cell lines. The researchers found that the compound not only inhibited cell growth but also altered the expression of genes associated with apoptosis and cell cycle regulation. This suggests potential for further development in cancer therapeutics.

Scientific Research Applications

Pharmacological Studies

N-Methyl-1-[4-(1H-Pyrazol-1-ylmethyl)phenyl]methanamine has been investigated for its potential as a glycine transporter 1 (GlyT1) inhibitor. GlyT1 plays a critical role in neurotransmission and is a target for treating conditions such as schizophrenia. Research indicates that modifications to the pyrazole moiety can enhance inhibitory activity, with compounds exhibiting IC50 values as low as 1.8 nM .

Anticonvulsant Activity

The compound has shown promise in anticonvulsant studies. Analogues of pyrazole derivatives have been synthesized and tested for their efficacy in seizure models, demonstrating significant protective effects against induced seizures. The structure-activity relationship (SAR) analysis suggests that electron-withdrawing groups on the phenyl ring enhance anticonvulsant activity .

Cell Culture and Gene Therapy

In cell analysis methods, this compound is utilized for its ability to modulate cellular responses. It is applied in gene therapy solutions and cell culture systems to study gene expression and therapeutic interventions .

Table 1: Summary of Pharmacological Activities

Activity TypeObserved EffectReference
GlyT1 InhibitionIC50 = 1.8 nM
AnticonvulsantSignificant seizure protection
Cell Culture StudiesModulation of cellular responses

Case Study 1: GlyT1 Inhibition

A study focused on the design of novel GlyT1 inhibitors led to the identification of derivatives based on this compound. The optimization process revealed that specific substitutions on the pyrazole ring significantly increased inhibitory potency, providing insights into structure-function relationships that can guide future drug development for schizophrenia treatment .

Case Study 2: Anticonvulsant Properties

Research involving various pyrazole derivatives demonstrated that certain modifications resulted in compounds with enhanced anticonvulsant properties. These studies utilized both electroshock and chemoconvulsant models to evaluate efficacy, highlighting the potential of pyrazole-based compounds in developing new anticonvulsant medications .

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The table below compares key structural features and electronic properties of the target compound with analogs:

Compound Name Molecular Formula Key Substituents Electronic Effects Source
N-Methyl-1-[4-(1H-Pyrazol-1-Ylmethyl)phenyl]methanamine C₁₂H₁₄N₃ Pyrazole (1-yl), methylene bridge, N-methyl Pyrazole N-atoms (H-bond acceptors/donors) Synthesized
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine () C₁₁H₁₃N₃ Pyrazole (4-phenyl), N-methyl Direct phenyl-pyrazole conjugation RCSB PDB
N-Methyl-1-(4-(methylsulfonyl)phenyl)methanamine () C₉H₁₂N₂O₂S 4-Methylsulfonylphenyl, N-methyl Strong electron-withdrawing sulfonyl Synthetic
N-((4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)methanamine () C₁₇H₁₅FN₂ 4-Fluorophenyl, pyrazole (4-phenyl) Fluorine (electron-withdrawing, lipophilic) Synthetic
1H-Pyrazole-4-methanamine, 1-ethyl-N-[4-(1-methylethyl)phenyl]- () C₁₅H₂₁N₃ Pyrazole (1-ethyl), 4-isopropylphenyl Steric bulk from isopropyl group Molbank

Key Observations:

  • Pyrazole Position and Linkage : The target compound’s pyrazole is attached via a methylene bridge (CH₂), enhancing conformational flexibility compared to direct conjugation in . This flexibility may influence binding kinetics in biological targets.
  • Electron-Donating/Withdrawing Groups : The sulfonyl group in increases polarity and reduces logP, whereas fluorine in enhances lipophilicity and metabolic stability. The target compound lacks these groups, relying on pyrazole’s inherent electronic properties.

Pharmacological and Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Biological Target (Inferred) Notes
Target Compound ~200.26 ~2.1 Not explicitly stated Pyrazole may target kinases or GPCRs
(C₁₁H₁₃N₃) 187.24 ~2.3 Crystallized in PDB (structural studies) Potential CNS activity due to amine group
(C₁₇H₁₅FN₂) 274.32 ~3.5 Multitarget ligands (e.g., monoamine transporters) Fluorine enhances bioavailability
(C₉H₁₂N₂O₂S) 212.27 ~1.8 Used in kinase inhibitor synthesis Sulfonyl group improves aqueous solubility

Key Findings:

  • Lipophilicity : The target compound’s predicted logP (~2.1) balances solubility and membrane permeability, making it suitable for oral administration.
  • Bioisosteric Replacements : ’s fluorine substitution and ’s sulfonyl group demonstrate strategies to optimize pharmacokinetics, which could guide derivative design for the target compound.

Preparation Methods

Example Synthesis

A typical synthesis might proceed as follows:

  • Formation of Pyrazole Ring :

    • React 4-formylphenyl-N-methylmethanamine with hydrazine in an acidic medium.
    • Heat under reflux conditions for several hours.
  • Reductive Amination :

    • Introduce methylamine in a solvent such as ethanol.
    • Use sodium cyanoborohydride as a reducing agent to facilitate amine attachment.
  • Purification :

    • Purify the final product using recrystallization or chromatography techniques.

Research Findings and Applications

Recent studies have highlighted various applications and biological activities associated with this compound:

Biological Activity

Research indicates that this compound exhibits significant interactions with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), influencing cellular metabolism and energy production.

Antimicrobial Properties

In vitro tests have demonstrated antimicrobial activity against various bacterial strains, summarized below:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus 32 µg/mL
Escherichia coli 16 µg/mL
Pseudomonas aeruginosa 64 µg/mL

Anticancer Activity

Preliminary studies suggest potential anticancer properties, with IC50 values indicating effectiveness against cancer cell lines such as MCF-7 and HeLa.

Q & A

Q. What strategies mitigate byproduct formation during alkylation steps?

  • Methodology : Use excess alkylating agent (1.5 eq) in anhydrous DMF. Quench unreacted reagents with aqueous NH₄Cl. Monitor intermediates via LC-MS and optimize reaction time/temperature to suppress dimerization .

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